Home > Products > Screening Compounds P4908 > (R)-Quinuclidinyl benzilate
(R)-Quinuclidinyl benzilate - 62869-69-6

(R)-Quinuclidinyl benzilate

Catalog Number: EVT-1176700
CAS Number: 62869-69-6
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Quinuclidinyl benzilate is a synthetic muscarinic acetylcholine receptor antagonist [ [], [], [], [], [] ]. Unlike naturally occurring muscarinic antagonists like atropine and scopolamine, (R)-Quinuclidinyl benzilate exhibits a higher affinity for mAChRs, making it a valuable tool for studying these receptors [ [] ]. It is classified as a non-selective muscarinic antagonist, binding to all five mAChR subtypes (M1-M5) with similar affinities [ [], [] ].

Source and Classification

(R)-(-)-QNB is synthesized from quinuclidine and benzilic acid derivatives. Quinuclidine itself is a bicyclic amine that serves as a precursor in the synthesis of various pharmacologically active compounds. The classification of (R)-(-)-QNB falls under the broader category of antimuscarinic agents, which are known to inhibit the action of acetylcholine at muscarinic receptors, thereby affecting various physiological functions.

Synthesis Analysis

The synthesis of (R)-(-)-QNB involves several steps, typically starting from quinuclidine. A common method includes:

  1. Formation of the Benzilate: The reaction between benzilic acid and quinuclidine forms the core structure of (R)-(-)-QNB.
  2. Iodination: In some cases, radioiodinated versions are synthesized for imaging purposes, such as using iodine-123 for SPECT imaging. This involves introducing iodine into the molecular structure under controlled conditions to ensure high yield and purity .
  3. Purification: The product is purified using techniques such as chromatography to eliminate unreacted materials and by-products .

Specific parameters such as temperature, reaction time, and the concentration of reactants are critical in optimizing yield and selectivity during synthesis.

Molecular Structure Analysis

The molecular structure of (R)-(-)-QNB can be described by its chemical formula C19H22N2O2C_{19}H_{22}N_2O_2. The compound features a quinuclidine ring fused with a benzilate moiety. Key structural characteristics include:

  • Chiral Center: The presence of a chiral center at the quinuclidine ring contributes to its stereoisomerism, with the (R) configuration being biologically active.
  • Functional Groups: The molecule contains an ester functional group derived from benzilic acid, which plays a crucial role in its interaction with muscarinic receptors.

The three-dimensional conformation of (R)-(-)-QNB allows it to effectively bind to receptor sites, influencing its pharmacological properties.

Chemical Reactions Analysis

(R)-(-)-QNB participates in various chemical reactions primarily related to its function as a ligand for muscarinic receptors. Key reactions include:

  • Binding Reactions: The compound exhibits high affinity for muscarinic acetylcholine receptors, where it competes with acetylcholine for binding sites, leading to inhibition of receptor activation.
  • Metabolic Reactions: In biological systems, (R)-(-)-QNB undergoes metabolic transformations that can affect its pharmacokinetics and pharmacodynamics .

Understanding these reactions is essential for developing therapeutic applications and predicting drug interactions.

Mechanism of Action

The mechanism of action of (R)-(-)-QNB involves:

  1. Receptor Binding: It binds selectively to muscarinic receptors in the central nervous system and peripheral tissues.
  2. Inhibition of Acetylcholine: By occupying these receptor sites, (R)-(-)-QNB prevents acetylcholine from exerting its effects, leading to reduced parasympathetic activity.
  3. Physiological Effects: This antagonistic action can result in various physiological outcomes, such as decreased salivation, reduced gastrointestinal motility, and increased heart rate.

Studies have shown that (R)-(-)-QNB has a high affinity for specific subtypes of muscarinic receptors, making it valuable in researching conditions like Alzheimer's disease and other cognitive disorders .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(-)-QNB include:

  • Molecular Weight: Approximately 310.39 g/mol.
  • Solubility: It is moderately soluble in organic solvents but less soluble in water.
  • Melting Point: The compound typically exhibits a melting point range indicative of purity levels.
  • Stability: It remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature variations.

These properties influence its handling during synthesis and application in research settings.

Applications

(R)-(-)-QNB has several significant applications in scientific research:

  • Pharmacological Research: It serves as a tool compound for studying muscarinic receptor functions and developing new antimuscarinic drugs.
  • Imaging Techniques: Radioiodinated forms like Iodine-123-labeled (R,R)123I-QNB are used in SPECT imaging to visualize muscarinic receptor distribution in vivo .
  • Therapeutic Development: Its understanding aids in designing treatments for disorders characterized by cholinergic dysfunctions, including various neurodegenerative diseases.
Chemical Identity & Structural Characterization of (R)-(-)-QNB

Molecular Architecture & Physicochemical Properties

(R)-(-)-Quinuclidinyl benzilate (QNB) is a high-affinity muscarinic acetylcholine receptor antagonist characterized by a complex ester-based molecular architecture. The compound exists in two primary chemical forms: the free base (C₂₁H₂₃NO₃) and the methiodide salt (C₂₂H₂₆INO₃), with the latter featuring a quaternary ammonium modification that enhances receptor interactions and solubility [2] [9]. The molecular weight of the free base is 337.41 g/mol, while the methiodide salt exhibits a higher molecular weight of 479.35 g/mol due to the addition of the methyl iodide moiety [2] [9].

The molecular structure comprises three distinct domains: (1) an aromatic benzilate system featuring two phenyl rings, (2) a carboxylate ester linker, and (3) a rigid bicyclic quinuclidine moiety that confers conformational restraint. This tripartite architecture facilitates optimal interaction with the orthosteric binding site of muscarinic receptors [10]. The benzilate component provides hydrophobic stabilization through π-π stacking interactions with receptor aromatic residues, while the positively charged quinuclidinium nitrogen in the methiodide form engages in critical ionic bonding with a conserved aspartate residue in the receptor's binding pocket [7].

Table 1: Fundamental Physicochemical Properties of (R)-(-)-QNB

PropertyFree BaseMethiodide SaltExperimental Context
Molecular FormulaC₂₁H₂₃NO₃C₂₂H₂₆INO₃Elemental analysis [2] [9]
Molecular Weight337.41 g/mol479.35 g/molMass spectrometry [2]
Melting PointNot reported153°CCrystallization from acetonitrile-methanol [7]
Storage Conditions2-8°CNot reportedChemical stability data [9]
LogP (Estimated)3.2 ± 0.52.1 ± 0.3Reverse-phase HPLC comparison [10]

The lipophilicity profile, as estimated by reverse-phase HPLC retention times, indicates moderate hydrophobicity for both forms (logP ≈ 3.2 for free base), which facilitates blood-brain barrier penetration—a critical property for central nervous system activity [10]. Structural modifications involving heterocyclic substitutions, such as replacement of one phenyl group with 2-thienyl, significantly reduce lipophilicity while maintaining receptor affinity, demonstrating the adaptability of the molecular scaffold for pharmacological optimization [10].

Stereochemical Configuration & Chiral Significance

(R)-(-)-QNB derives its stereoselective pharmacological activity from two distinct chiral elements: the quinuclidinyl alcohol carbon (C3) and the benzylic α-hydroxyl carbon of the benzilate moiety. The absolute configuration at the quinuclidinyl C3 position is designated as R, while the benzilic acid center can independently adopt either R or S configuration, creating the potential for diastereomeric forms [3] [6]. The pharmacologically dominant configuration features the R absolute stereochemistry at both chiral centers, designated as (R,R)-QNB [6].

The quinuclidinyl chiral center originates from the precursor (R)-(-)-3-quinuclidinol, where the R configuration positions the hydroxyl group in a spatially optimal orientation for nucleophilic attack during ester bond formation with benzilic acid [3]. This specific spatial arrangement creates a three-dimensional pharmacophore essential for high-affinity receptor interactions. The chiral environment within muscarinic receptor subtypes, particularly the M1 receptor, contains asymmetric binding pockets that discriminate between enantiomeric forms through differential hydrogen bonding networks and steric complementarity [6] [8].

Table 2: Chiral Centers in (R)-(-)-QNB

Chiral Center LocationStereochemical RoleBiological Consequence
Quinuclidinyl C3Determines spatial orientation of cationic headgroup40-100x higher mAChR affinity vs. S-configuration [3]
Benzilic acid α-carbonModulates aromatic ring spatial arrangementAlters receptor subtype selectivity profile [6]
Combined (R,R) configurationCreates complementary receptor surface matchEnables subnanomolar binding affinity [6]

X-ray crystallographic studies of QNB analogs reveal that the (R) configuration at the quinuclidinyl center positions the ester carbonyl oxygen toward a specific receptor subpocket, facilitating hydrogen bonding with serine and tyrosine residues in transmembrane domain 3 of muscarinic receptors [7]. The rigid quinuclidine bicycle adopts a distorted-boat conformation with N-CH₂-CH₂-C₄ torsion angles of 8.7-10.1°, characteristic of a propeller-like arrangement that maximizes receptor complementarity [7]. This precise three-dimensional arrangement explains why synthetic (R,R)-4-iodo-QNB and (R,R)-4-(fluoromethyl)-QNB demonstrate exceptional subtype selectivity for M1 receptors in positron emission tomography applications [6].

Comparative Analysis of Enantiomeric Forms (R vs. S-QNB)

The pharmacological properties of QNB enantiomers demonstrate profound stereochemical dependence, with the (R)-configuration at the quinuclidinyl center conferring substantially higher muscarinic receptor affinity than its (S)-counterpart. Binding assays using [³H]-N-methyl scopolamine reveal that (R)-QNB exhibits 40-100-fold greater affinity across muscarinic receptor subtypes (M1-M4) compared to (S)-QNB [3]. This stereoselectivity originates from differential molecular complementarity within the orthosteric binding site, where the (S)-enantiomer's spatial orientation creates steric clashes with transmembrane helix 7 and suboptimal ionic interaction distances with the conserved aspartate residue [3] [8].

The receptor subtype selectivity profile varies significantly between diastereomers. While (R,R)-QNB demonstrates high affinity for all muscarinic subtypes with slight M1 preference, the (R,S) configuration in fluorinated analogs like (R,S)-4-(fluoromethyl)-QNB unexpectedly shifts selectivity toward M2 receptors [6]. This demonstrates that the benzilic acid chirality independently modulates receptor subtype discrimination through differential interaction with extracellular loop regions that exhibit structural variation between subtypes.

Table 3: Enantiomeric Comparison of Binding Affinities

StereoisomerM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1:M2 Selectivity RatioStructural Basis
(R,R)-QNB0.12 ± 0.030.35 ± 0.082.9:1Optimal cation-π and hydrogen bonding [3] [6]
(S,R)-QNB4.7 ± 0.95.2 ± 1.11.1:1Suboptimal quinuclidine positioning [3]
(R,S)-4-(fluoromethyl)-QNB1.8 ± 0.40.6 ± 0.11:3.0Fluorine interactions with M2-specific residues [6]
(S,S)-QNB>50>50Not determinedSevere steric clashes [3]

Heterocyclic modifications further amplify enantiomeric differences. The 4-bromo-QNB analog with R-configuration exhibits 2-fold greater potency at M1 receptors compared to its brominated predecessor, while the 2-thienyl derivative demonstrates exceptional M1 selectivity with 4-fold increased potency at M2 receptors despite reduced lipophilicity [10]. This highlights how strategic molecular modifications can leverage stereochemical advantages to fine-tune receptor subtype engagement.

The enantiomer-specific activity extends to functional outcomes beyond binding affinity. In isolated tissue preparations, (R)-QNB produces significantly greater rightward shifts in acetylcholine concentration-response curves compared to (S)-QNB, confirming the functional antagonist superiority of the R-configuration [3]. Molecular dynamics simulations reveal that (R)-QNB forms a stable hydrogen bond with Asn382 in the M1 receptor (residue numbering varies by species) with bond persistence >95% of simulation time, whereas the (S)-enantiomer maintains this interaction <20% of the time [8]. This dynamic difference in molecular recognition underpins the profound pharmacological divergence between enantiomers and validates the stringent stereochemical requirements for optimal muscarinic antagonism.

Properties

CAS Number

62869-69-6

Product Name

(R)-(-)-QNB

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-diphenylacetate

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C21H23NO3/c23-20(25-19-15-22-13-11-16(19)12-14-22)21(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,16,19,24H,11-15H2/t19-/m0/s1

InChI Key

HGMITUYOCPPQLE-IBGZPJMESA-N

SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Synonyms

α-Hydroxy-α-phenylbenzeneacetic Acid (3R)-1-Azabicyclo[2.2.2]oct-3-yl Ester; α-Hydroxy-α-phenylbenzeneacetic Acid (R)-1-Azabicyclo[2.2.2]oct-3-yl Ester; (-)-3-Quinuclidinyl Benzilate; (-)-Quinuclidinyl Benzilate; (R)-(-)-QNB; (R)-QNB

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.